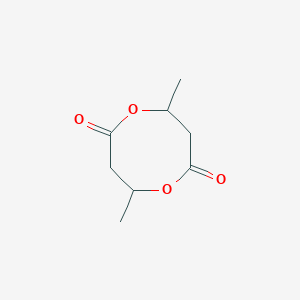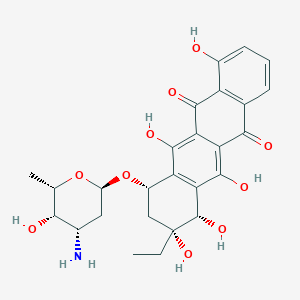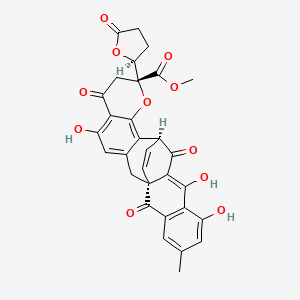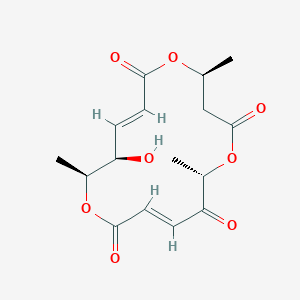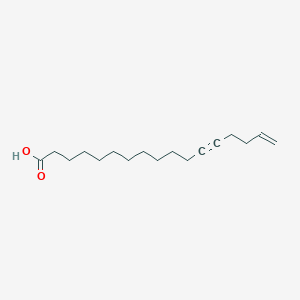
Scleropyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scleropyric acid is a straight-chain fatty acid that is heptadecanoic acid with a terminal double bond and a triple bond at position 12. Isolated from the twigs of Scleropyrum wallichianum, it exhibits antimycobacterial and antiplasmodial activities. It has a role as a metabolite, an antiplasmodial drug and an antimycobacterial drug. It is an acetylenic fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
Aplicaciones Científicas De Investigación
Antimycobacterial and Anti-Plasmodial Properties
Scleropyric acid, extracted from the twigs of Scleropyrum wallichianum, has been identified as having significant antimycobacterial and antiplasmodial activities. It exhibited an MIC value of 25 microg/ml against mycobacteria and an IC50 value of 7.2 microg/ml in antiplasmodial activity, showing potential for use in treating diseases like tuberculosis and malaria (Suksamrarn et al., 2005).
Inflammation and Multiple Sclerosis
While the direct research on scleropyric acid in the context of inflammation and multiple sclerosis (MS) is limited, there's significant research on related compounds and their effects on MS. For example, fumaric acid esters, with similar structural properties, have been shown to prevent NLRP3 inflammasome-mediated pyroptosis in human macrophages, potentially contributing to therapeutic effects in MS (Miglio et al., 2015). Additionally, the modulation of fatty acids, including butyric acid, has been associated with gut microbiota dysbiosis and inflammation in MS, suggesting a potential link to scleropyric acid due to its classification as an unsaturated carboxylic acid (Saresella et al., 2020).
Bone Formation and Osteoporosis
Research on compounds structurally related to scleropyric acid has shown potential applications in bone formation and osteoporosis treatment. For instance, studies on sclerostin, a glycoprotein, indicate its role as a negative regulator of bone formation. Inhibition of sclerostin has been shown to increase bone formation, mass, and strength in models of postmenopausal osteoporosis (Li et al., 2009).
Propiedades
Nombre del producto |
Scleropyric acid |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
heptadec-16-en-12-ynoic acid |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2H,1,3-4,7-16H2,(H,18,19) |
Clave InChI |
PZTFGAULNIGNTB-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC#CCCCCCCCCCCC(=O)O |
Sinónimos |
scleropyric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



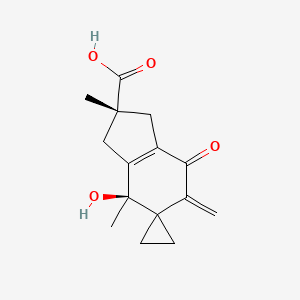
![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1254496.png)
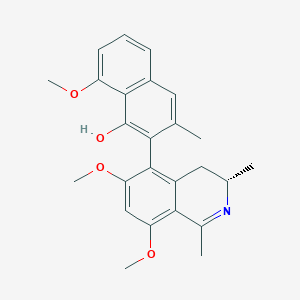
![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1254502.png)
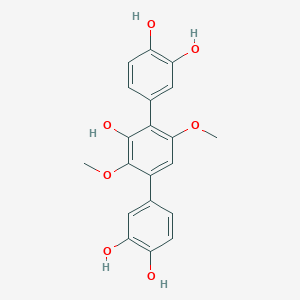
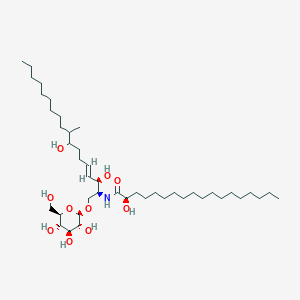
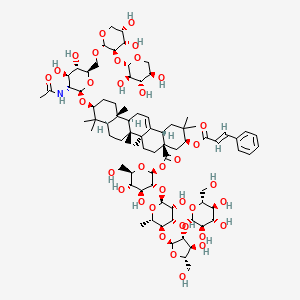
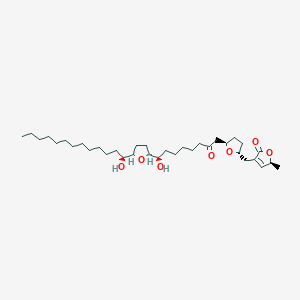
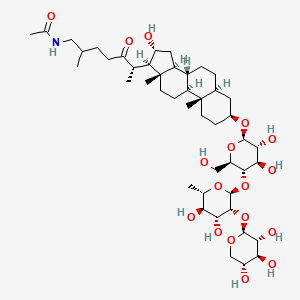
![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)
